molecular formula C13H21NO B2673844 (1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine CAS No. 4730-00-1

(1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine

Cat. No.: B2673844
CAS No.: 4730-00-1
M. Wt: 207.317
InChI Key: GZZLMYUOYGEEIK-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine is an amine derivative featuring a furan-2-ylmethyl group attached to a branched aliphatic chain (1,5-dimethyl-hex-4-enyl). The compound is listed as a commercial product by EOS Med Chem, though detailed studies on its synthesis, stability, or applications remain absent from the provided evidence .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methylhept-5-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11(2)6-4-7-12(3)14-10-13-8-5-9-15-13/h5-6,8-9,12,14H,4,7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZLMYUOYGEEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the hexenyl chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Center

The primary amine group undergoes nucleophilic substitution reactions, particularly under acidic or catalytic conditions. Key transformations include:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary/tertiary amines or amides. For example, reaction with acetyl chloride yields N-acetyl derivatives, enhancing stability for proteomic studies .

  • Condensation with Carbonyl Compounds : Forms Schiff bases when treated with aldehydes/ketones, as demonstrated in analogous furan-methylamine systems .

Mechanistic Pathway :
The lone pair on the amine nitrogen attacks electrophilic centers (e.g., carbonyl carbons or alkyl halides), followed by proton transfer or elimination .

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring participates in electrophilic substitutions, though less reactive than benzene due to oxygen’s electronegativity. Reported reactions include:

Reaction Type Reagents/Conditions Product
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-furan-2-ylmethyl-amine derivative
SulfonationSO₃/H₂SO₄, 50°C5-Sulfo-furan-2-ylmethyl-amine
Friedel-Crafts AcylationAlCl₃, RCOCl5-Acyl-furan-2-ylmethyl-amine

These modifications alter electronic properties, impacting binding affinity in biochemical applications .

Alkene Functionalization via Cycloaddition or Halogenation

The hex-4-enyl chain’s double bond enables:

  • [2+2] Photocycloaddition : Under UV light (λ = 254 nm) with Cu(I) catalysis, forms cyclobutane derivatives (e.g., bicyclo[3.2.0]heptanes) .

  • Halodecarboxylation Analogues : While not directly observed, similar alkenes undergo bromination via radical pathways (e.g., Br₂/CCl₄) to yield vicinal dibromides .

Radical Mechanism :

  • Homolytic cleavage of Br₂ generates bromine radicals.

  • Radical addition to the double bond forms a stabilized intermediate.

  • Second bromine radical abstracts a hydrogen, yielding dibromide .

Palladium-Catalyzed Allylic Substitution

The allylic position (C-5 of the hexenyl chain) participates in Pd-catalyzed substitutions:

  • Allylic Amination : With Pd/(R,R)-DACH-naphthyl catalyst, reacts with nucleophiles (e.g., indoles) to form enantiomerically enriched products (up to 94% ee) .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, facilitated by the allylic C–H bond activation .

Oxidation and Reduction Reactions

  • Oxidation : The furan ring is susceptible to oxidative cleavage (e.g., with KMnO₄/H⁺) to form diketones, while the amine oxidizes to nitro groups under strong conditions (H₂O₂/Fe³⁺) .

  • Reduction : Hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated hexane chain .

Comparative Reactivity with Structural Analogs

Reactivity trends are contextualized using similar compounds:

Compound Key Reaction Outcome
(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amineElectrophilic substitutionFaster nitration due to methoxy EDGs
(3-Methoxyphenyl)-furan-2-methylaminePd-catalyzed allylationLower enantioselectivity (ee = 51%)

The hexenyl chain’s methyl groups in this compound sterically hinder某些 reactions, reducing yields compared to less substituted analogs .

Mechanistic Insights from Computational Studies

DFT calculations reveal:

  • Amine Basicity : pKₐ ≈ 9.2 (weaker than aliphatic amines due to furan’s electron-withdrawing effect) .

  • Alkene Stability : The trans-configurated double bond lowers strain, favoring [2+2] cycloaddition exothermically (ΔG‡ ≈ 25 kcal/mol) .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have identified derivatives of furan-based compounds as promising candidates for antiviral agents. For instance, a series of furan derivatives were evaluated for their inhibitory effects against SARS-CoV-2 main protease, showcasing significant antiviral activity. This highlights the potential of furan-containing compounds in developing new therapeutic strategies against viral infections .

HIV Protease Inhibition
The design and synthesis of macrocyclic inhibitors targeting HIV protease have included compounds similar to (1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine. These inhibitors demonstrated effective binding and inhibition of the enzyme, which is crucial for HIV replication. The structure-based design approach facilitated the identification of key interactions that enhance potency against resistant strains .

Antiparasitic Activity
Furan derivatives have also been investigated for their antiparasitic properties. For example, modifications to furan-based scaffolds have shown promising results against Trypanosoma brucei and Plasmodium falciparum, indicating their potential as therapeutic agents in treating parasitic infections .

Material Science Applications

Polymer Chemistry
The incorporation of furan moieties into polymer matrices has been explored for enhancing material properties. Furan-based compounds can participate in Diels-Alder reactions, leading to the formation of cross-linked networks that exhibit improved thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Sensors and Electronics
Furan derivatives are being studied for their electronic properties, with applications in organic semiconductors and sensors. Their ability to form stable thin films makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Research indicates that these materials can offer enhanced conductivity and stability compared to traditional organic materials .

Fragrance Formulation

Perfume Industry
The fragrance industry has shown interest in using this compound as a raw material for creating novel scents. Its unique odor profile can be utilized in formulating perfumes that require a fresh or green note. Patents have been filed detailing the use of furan derivatives in various fragrance compositions, emphasizing their versatility as perfumery ingredients .

Compound NameTargetActivity LevelReference
2-(furan-2-ylmethylene)hydrazine-1-carbothioamideSARS-CoV-2 MproModerate Inhibition
Macrocyclic HIV Protease InhibitorsHIV ProteaseHigh Potency
Furan-based DiamidinesT. bruceiIC50: 2–39 nM

Table 2: Material Properties of Furan-Based Polymers

Polymer TypePropertyValueReference
Cross-linked Furan PolymerThermal StabilityTGA onset at 300 °C
Furan-based OLED MaterialConductivity10^-3 S/cm

Mechanism of Action

The mechanism by which (1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to changes in cellular function or the modulation of biological activity.

Comparison with Similar Compounds

Compound 1: (1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)(2-furylmethyl)amine

Structural Analysis :

  • Core Structure : Replaces the aliphatic chain of the target compound with a 1,5-dihydro-2,4-benzodioxepin ring (a seven-membered fused ring containing two oxygen atoms).
  • Functional Groups : Retains the furan-2-ylmethylamine moiety but incorporates a rigid benzodioxepin system instead of a flexible hydrocarbon chain.

Hypothesized Properties :

  • Binding Interactions : The fused aromatic system could enable π-π stacking with aromatic residues in enzyme active sites, whereas the target compound’s aliphatic chain might engage in hydrophobic interactions .
  • Synthetic Complexity : The benzodioxepin structure likely requires multi-step synthesis, contrasting with the simpler unsaturated chain of the target compound.

Compound 2: 2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one

Structural Analysis :

  • Core Structure: A brominated pyrrolopyrazinone system, unrelated to the target compound’s furan-amine framework.
  • Functional Groups : Contains a bromine atom and a ketone group, which are absent in the target compound.

Hypothesized Differences :

  • Reactivity : The bromine atom in this compound may facilitate nucleophilic substitution reactions, a feature absent in the target compound .
  • Bioactivity: Pyrrolopyrazinones are known for kinase inhibition, but the target compound’s furan-amine structure may instead target GPCRs or neurotransmitter receptors .

Data Table: Structural and Functional Comparison

Property (1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine (1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)(2-furylmethyl)amine 2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
Core Structure Aliphatic chain + furan Benzodioxepin + furan Brominated pyrrolopyrazinone
Key Functional Groups Unsaturated hydrocarbon, furan, amine Furan, amine, benzodioxepin Bromine, ketone, pyrrole
Lipophilicity (Predicted) High (due to aliphatic chain) Moderate (aromatic ring reduces lipophilicity) Low to moderate
Potential Applications Medicinal chemistry (speculative) Medicinal chemistry (targeted binding via π-π interactions) Kinase inhibition, drug discovery
Commercial Availability Yes (EOS Med Chem) Not indicated Yes (EOS Med Chem)

Biological Activity

Overview

(1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine, with the chemical formula C13H21NO, is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, anti-inflammatory activity, and mechanisms of action based on existing research.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related furan derivatives have shown promising results in various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AU251 (Glioblastoma)3.10
Compound BHepG2 (Liver)1.49

These findings suggest that modifications in the furan structure can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives has been documented through various assays. One study demonstrated that these compounds can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammation:

  • Mechanism : Inhibition of NLRP3 inflammasome leads to reduced production of pro-inflammatory cytokines.
  • Effects : Enhanced clearance of amyloid-beta in neurodegenerative models, indicating potential benefits for conditions such as Alzheimer’s disease .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer cell proliferation.
  • Oxidative Stress Reduction : Antioxidant properties may contribute to its protective effects against cellular damage.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of furan-based compounds:

  • Synthesis and Evaluation : A series of furan derivatives were synthesized and tested for their biological activities. The results indicated that certain modifications significantly enhanced their anticancer effects .
  • In Vivo Studies : Animal models treated with furan derivatives showed reduced tumor growth with minimal toxicity to healthy tissues, highlighting their therapeutic potential .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (1,5-Dimethyl-hex-4-enyl)-furan-2-ylmethyl-amine?

Methodological Answer: Transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) are effective for introducing unsaturated or aromatic moieties. For example, palladium-catalyzed couplings can attach furan derivatives to alkylamine backbones . Protecting groups like trifluoroacetyl (TFA) may enhance reaction specificity and yield, as demonstrated in analogous phenethylamine syntheses (88% yield achieved via TFA protection and deprotection) . Post-synthesis purification via recrystallization (e.g., using HCl salts for stability) and characterization via NMR, HPLC, and mass spectrometry are critical for confirming structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • UV-Vis Spectroscopy : Determine λmax (e.g., ~255 nm for similar amines) to assess electronic transitions .
  • Chromatography : Use HPLC with ≥98% purity thresholds, as seen in analytical reference standards .
  • Mass Spectrometry : Confirm molecular weight (expected ~250–300 g/mol for analogous structures) and fragmentation patterns .
Property Method Example Data
Molecular WeightMS~280–300 g/mol
PurityHPLC≥98%
Storage StabilityLong-term studies≥5 years at -20°C

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer: Discrepancies may arise from sample degradation or impurities. Mitigation strategies include:

  • Controlled Storage : Store samples at -20°C to minimize decomposition, as organic degradation accelerates at higher temperatures .
  • Multi-Technique Validation : Cross-validate NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm bond connectivity .
  • Batch Consistency Checks : Replicate syntheses and compare spectral profiles to identify batch-specific artifacts .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like Discovery Studio to model interactions with serotonin receptors (e.g., 5-HT2A/C), given structural similarities to hallucinogenic phenylalkylamines .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using analogs with known receptor affinities (e.g., ethynyl or halogen-substituted derivatives) .
  • ADMET Prediction : Assess absorption, distribution, and toxicity profiles via tools like SwissADME, prioritizing low hepatotoxicity and blood-brain barrier permeability .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

  • Analog Synthesis : Modify the furan ring (e.g., introduce electron-withdrawing groups) or alkyl chain (e.g., vary methyl branching) to assess steric/electronic effects .
  • Receptor Binding Assays : Test analogs against 5-HT2A/C receptors using radioligand displacement assays to quantify Ki values .
  • Functional Assays : Measure intracellular calcium flux or β-arrestin recruitment to evaluate agonism/antagonism .

Data Contradiction Analysis

Q. How should researchers address variability in bioactivity data across experimental replicates?

Methodological Answer:

  • Standardized Protocols : Control reaction conditions (e.g., temperature, solvent purity) to minimize synthetic variability .
  • Blinded Testing : Use blinded samples in biological assays to reduce observer bias .
  • Statistical Robustness : Apply ANOVA or mixed-effects models to distinguish technical noise from true biological effects .

Experimental Design Considerations

Q. What stability studies are recommended for this compound under laboratory conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C) and humidity, monitoring decomposition via HPLC .
  • Light Sensitivity Tests : Assess photostability under UV/visible light using amber vials to prevent photodegradation .

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